molecular formula C18H25N5O2S B2935701 N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine CAS No. 923222-40-6

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B2935701
CAS No.: 923222-40-6
M. Wt: 375.49
InChI Key: NOFZSUMVDIONSX-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core substituted with a methyl group at position 6, an ethyl group at the N-position, and a 4-tosylpiperazine moiety at position 2. The tosyl (p-toluenesulfonyl) group enhances lipophilicity and may act as a bioisostere for phosphate groups in kinase inhibition. This compound is of interest in medicinal chemistry, particularly for targeting kinase-driven pathologies such as cancer or inflammatory diseases .

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-9-11-23(12-10-22)26(24,25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZSUMVDIONSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with tosylpiperazine in the presence of a suitable base.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine derivatives class. It has a pyrimidine ring substituted with an ethyl group, a methyl group, and a tosylpiperazine moiety. The compound's unique structure makes it an interesting subject for scientific research applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Chemistry It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology It is investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
  • Medicine It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
  • Industry It is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
  • Substitution Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted derivatives.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Core Structure Substituents Biological Target/Application Key Differences Reference
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine - 6-Methyl
- N-Ethyl
- 2-(4-Tosylpiperazin-1-yl)
Kinase inhibition (hypothesized) Reference compound -
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5) Pyrazolo[3,4-d]pyrimidin-4-amine - 1-Methyl
- 6-(4-Benzylpiperazinyl)
- N-(3-chloro-4-methoxyphenyl)
Kinase inhibition (e.g., BTK) Pyrazolo-pyrimidine core; benzylpiperazine enhances lipophilicity
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415462-93-8) Pyrimidin-2-amine - 4-Piperazine-linked pyrimidine
- 5-Fluoro, 6-ethyl substituents
Kinase or nucleic acid synthesis inhibition Dual pyrimidine cores; fluorine enhances binding affinity
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (CAS 1904394-95-1) Pyrimidin-4-amine - N-Allyl
- 6-(4-Aminopiperidinyl)
Broad R&D applications (pharmaceuticals, agrochemicals) Aminopiperidine substituent improves hydrogen bonding
2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine Imidazo[4,5-c]pyridine-pyrimidine hybrid - Methylsulfonylpiperidine
- 2-Methyl, 1-isopropyl
Kinase inhibition (e.g., BTK) Imidazo-pyridine core; methylsulfonyl enhances electron-withdrawing effects

Pharmacokinetic and Physicochemical Comparisons

  • Molecular Weight: The target compound (~450–500 g/mol) exceeds Lipinski’s rule of five, unlike N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (233.31 g/mol), which may limit oral bioavailability .
  • Bioisosteric Effects : The tosyl group mimics phosphate moieties in ATP-binding pockets, similar to methylsulfonyl in ’s compound, enhancing kinase-targeted activity .

Biological Activity

N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine core with an ethyl group, a methyl group, and a tosylpiperazine moiety, positions it as a significant candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4OS, indicating the presence of multiple functional groups that contribute to its biological activity. The tosyl group enhances solubility and reactivity, making it an interesting subject for further investigation in medicinal chemistry.

This compound primarily acts by interacting with specific enzymes and receptors involved in neurotransmission. Its potential to inhibit acetylcholinesterase (AChE) suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibition can lead to increased levels of acetylcholine, thereby enhancing neurotransmission and cognitive function.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Acetylcholinesterase Inhibition : This property is crucial for developing treatments for Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts.
  • Anticancer Potential : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

In vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit AChE effectively. For instance, assays measuring enzyme activity showed a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent for cognitive enhancement.

In vivo Studies

While in vivo studies are still limited, preliminary animal models suggest that this compound could improve cognitive functions in models of neurodegeneration. Further research is necessary to confirm these findings and elucidate the compound's pharmacokinetics and dynamics in living organisms.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey Features
2-(4-phenyipiperazin-l-y)pyrimidine derivativesVariesKnown for acetylcholinesterase inhibition
5-Ethyl-6-methyl-2-(1-methylpyrazol-4-y)pyrimidin-4-aminesVariesRelated to neuroprotective effects
2-propyl-N-(2-(4-tosylpiperazin-l-y)ethyl)pentanamideVariesSimilar functional groups; potential for similar bioactivity

These comparisons underscore the unique aspects of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amines structure and functionality while highlighting its potential uniqueness in biological activity due to the specific arrangement of substituents.

Q & A

Q. What are the critical steps for synthesizing N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with precursor amines (e.g., 4-methylpiperazine derivatives) and pyrimidine intermediates. Key steps include:
  • Coupling Reactions : Use of tosyl-protected piperazine with a pyrimidin-4-amine core under alkaline conditions.
  • Purification : Employ column chromatography (e.g., chloroform:methanol gradients) followed by recrystallization.
  • Characterization : Validate via ESI-MS (expected m/z ~452 [M+H]⁺) and ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 2.3–2.5 ppm for methyl groups) to confirm regiochemistry and purity .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of tosyl chloride) to minimize side products.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies substituent positions (e.g., ethyl, methyl, and tosyl groups) via chemical shifts and splitting patterns. For example, aromatic protons in the pyrimidine ring appear at δ 6.5–8.0 ppm .
  • ESI-MS : Confirms molecular weight and detects isotopic patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and torsional angles between the pyrimidine and piperazine rings, critical for SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the ethyl, methyl, or tosyl groups. For example, replacing the tosyl group with other sulfonamides (e.g., mesyl) may alter receptor binding .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (e.g., IC₅₀ measurements).
  • Crystallographic Data : Compare molecular conformations (e.g., dihedral angles between pyrimidine and piperazine) to activity trends in analogs .

Q. How should researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in buffer conditions (e.g., pH, ionic strength) and cell lines used. For cellular assays, confirm membrane permeability via logP calculations (>2.0 preferred).
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing assay-specific artifacts .
  • Data Normalization : Cross-reference with structurally similar compounds (e.g., 6-methyl-2-phenylpyrimidines) to identify assay-specific outliers .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar antisolvents (e.g., hexane).
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours promotes nucleation.
  • Co-crystallization : Add fragment ligands (e.g., acetate ions) to stabilize crystal packing via hydrogen bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.